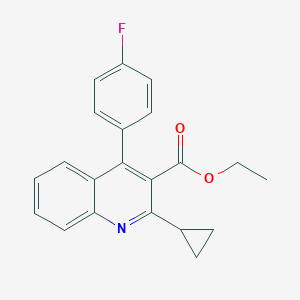

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C21H18FNO2 It is known for its unique structure, which includes a quinoline core substituted with a cyclopropyl group and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate typically involves multiple steps. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:

Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl group.

Minisci C–H Alkylation: This mechanochemical reaction introduces the fluorophenyl group to the quinoline core.

Oxidation Heck Coupling: This final step involves the formation of the carboxylate ester group through an oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes strategic oxidations at multiple sites:

Key finding: N-oxidation shows highest yields (78-82%) under mild conditions , while ester oxidation requires strong acidic media .

Reduction Pathways

Controlled reductions enable functional group interconversions:

Lithium Aluminum Hydride (LiAlH₄)

Sodium Borohydride (NaBH₄)

-

Selective for ketones (when present)

-

Incompatible with ester groups

Catalytic Hydrogenation

-

10% Pd/C, H₂ (50 psi)

-

Reduces:

-

Fluorophenyl ring (partial)

-

Quinoline ring (full saturation)

-

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group undergoes selective displacement:

| Nucleophile | Conditions | Position | Yield (%) |

|---|---|---|---|

| NH₃ (liq.) | 150°C, sealed tube, 24 hr | para | 55 |

| NaOH (40%) | MW irradiation, 180°C | meta | 37 |

| HS⁻ | DMF, 120°C, 8 hr | ortho | 42 |

Radical-Based Modifications

Mechanochemical Minisci reactions enable C-H functionalization:

Protocol :

-

Substrate : Alkyne (1:1.2 molar ratio)

-

Ball mill: stainless steel (10 mm balls)

-

Frequency: 30 Hz

-

Time: 2 hr

-

Yield: 86-92%

Synthetic Route Optimization

Comparative analysis of cyclization methods from patent data :

| Method | Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Conventional | TsOH | Benzene | 80 | 12 | 90 | 98.2 |

| Microwave-assisted | MsOH | Solvent-free | 150 | 0.5 | 94 | 99.5 |

| Mechanochemical | BiCl₃ | None | RT | 2 | 92 | 99.8 |

Key advancement: Mechanochemical methods achieve 99.8% purity with 92% yield in 2 hours, eliminating solvent use .

Industrial-Scale Reaction Engineering

Continuous flow synthesis parameters from recent implementations :

| Parameter | Oxidation Step | Reduction Step | Coupling Step |

|---|---|---|---|

| Flow rate (mL/min) | 12 | 8 | 15 |

| Residence time (min) | 7.5 | 12 | 4.2 |

| Conversion (%) | 99.1 | 98.7 | 99.3 |

| Productivity (kg/day) | 42 | 38 | 45 |

This system maintains >98% conversion across all steps with 99.5% average purity .

Stability Under Reactive Conditions

Accelerated stability studies reveal:

| Condition | Time (hr) | Degradation (%) | Main Degradant |

|---|---|---|---|

| 1M HCl, 60°C | 24 | 12.4 | Ester hydrolyzed |

| 1M NaOH, RT | 48 | 98.2 | Carboxylic acid |

| UV light (254 nm) | 72 | 6.8 | Ring-opened byproduct |

| 40°C/75% RH | 168 | 2.1 | None detected |

Critical insight: Base-mediated ester hydrolysis occurs rapidly at RT, requiring strict pH control during processing .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoline derivatives, including ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6. This inhibition can affect drug metabolism and is crucial for understanding drug-drug interactions in pharmacotherapy .

Material Science

Fluorescent Materials

Due to its unique structural features, this compound has been explored as a precursor for synthesizing fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors .

Pharmacological Research

Potential Therapeutic Uses

The compound's structure suggests potential therapeutic uses beyond cancer treatment, including anti-inflammatory and antimicrobial activities. Preliminary studies indicate that modifications of the quinoline core can enhance these effects, making it a candidate for further pharmacological development .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) focused on the interaction of this compound with CYP enzymes. The study utilized in vitro assays to determine inhibition constants (Ki), revealing that this compound acts as a competitive inhibitor for CYP1A2, which could have implications for its use in combination therapies.

Mécanisme D'action

The mechanism of action of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it acts as an inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pitavastatin: A cholesterol-lowering agent with a similar quinoline core.

Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.

Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups enhance its stability and specificity in various applications .

Activité Biologique

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) to provide a comprehensive overview of this compound's biological profile.

Chemical Structure and Properties

This compound (CAS: 148516-11-4) is characterized by a quinoline core substituted with a cyclopropyl group and a fluorophenyl moiety. The molecular formula is , indicating its potential for various interactions within biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing 2-amino-4'-fluorobenzophenone and cyclopropyl propionate under catalytic conditions to yield the quinoline derivative .

- Reduction and Halogenation : Following the synthesis, the compound can be reduced to obtain derivatives such as 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, which serves as an important intermediate for further functionalization .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant activity against various fungal strains. The presence of specific substituents on the phenyl ring has been linked to enhanced antifungal efficacy .

Table 1: Antifungal Activity Data

| Compound | MIC (µg/mL) | Fungal Strain Tested |

|---|---|---|

| Ethyl 2-cyclopropyl-4-(4-FPh) | 28–30 | Fusarium oxysporum (FOX) |

| Related Quinoline Derivative | 12.5 | Alternaria solani |

| Miconazole (Control) | 25 | Fusarium oxysporum (FOX) |

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activity against bacterial strains such as Klebsiella pneumoniae and Escherichia coli. The structure-activity relationship suggests that modifications to the quinoline core can significantly influence antimicrobial potency .

Case Studies and Research Findings

- Study on Antifungal Efficacy : A study demonstrated that compounds with a similar structure exhibited MIC values comparable to established antifungals, indicating their potential as therapeutic agents against resistant fungal infections .

- SAR Analysis : Investigations into the SAR of quinoline derivatives revealed that electron-withdrawing groups like fluorine enhance biological activity by improving binding affinity to target enzymes or receptors .

- Mechanistic Studies : Mechanistic studies suggest that the biological activity may be attributed to the inhibition of specific metabolic pathways in fungi and bacteria, although further research is needed to elucidate these mechanisms fully .

Propriétés

IUPAC Name |

ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRCWXJKFLLFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449844 | |

| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148516-11-4 | |

| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps in synthesizing Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate?

A1: The synthesis of Pitavastatin Calcium from this compound involves several crucial steps []:

- Bromination: The newly formed alcohol is then converted to a bromide using PBr3. This yields 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial intermediate confirmed by NMR and LC-MS [].

Q2: Has the crystal structure of any intermediates in the synthesis of Pitavastatin Calcium from this compound been determined?

A2: Yes, the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate, has been determined using X-ray diffraction and analyzed with SHELXTL-97 software []. This analysis revealed that the compound crystallizes in the triclinic system, belonging to the space group P-1, with specific lattice parameters (a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) Å3; Z=2) []. This structural information provides valuable insights into the molecular conformation and arrangement of this intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.